Lipophilicity Advantage: 1.1–4.4× Higher LogP Than Primary and Mono-Methyl Amine Analogs
Diethyl[2-(piperidin-4-yloxy)ethyl]amine (target) has a computed LogP of 1.10, which is 1.39 log units higher (24.6× more lipophilic) than the primary amine analog 2-(piperidin-4-yloxy)ethan-1-amine (LogP −0.29) and 1.04 log units higher (11.0× more lipophilic) than the N-methyl analog (LogP 0.06) . The dimethyl analog (LogP 0.32) is 0.78 log units less lipophilic (6.0×) than the target . This gradient directly maps to the N-alkyl substitution: each additional methylene unit contributes ~0.5 LogP increase.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.10 (ChemScene) |
| Comparator Or Baseline | Primary amine analog: LogP = −0.29 (ChemScene); N-methyl analog: LogP = 0.06 (ChemScene/Chemsrc); N,N-dimethyl analog: LogP = 0.32 (Leyan) |
| Quantified Difference | ΔLogP = +1.39 vs. primary amine; +1.04 vs. N-methyl; +0.78 vs. dimethyl |
| Conditions | Computed LogP values from vendor-provided computational chemistry data; consistent methodology across comparators (ChemScene/Leyan/Chemsrc) |
Why This Matters
Higher LogP correlates with improved passive membrane permeability and blood-brain barrier penetration potential, making the target the preferred choice for CNS-targeted library synthesis where brain exposure is desired.
